molecular formula C22H23N3O4S B3576659 N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B3576659
M. Wt: 425.5 g/mol
InChI Key: ZUHLMKZTSUVUGD-UHFFFAOYSA-N
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Description

N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a phenylsulfonyl group, and a pyridin-3-ylmethyl group attached to a glycinamide backbone. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the glycinamide backbone, followed by the sequential introduction of the ethoxyphenyl, phenylsulfonyl, and pyridin-3-ylmethyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems, for instance, can be employed to introduce functional groups in a controlled manner, thereby improving the overall sustainability and versatility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often necessitate anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N2-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
  • N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide
  • N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

Uniqueness

N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxyphenyl group, in particular, may enhance its solubility and interaction with biological membranes, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-2-29-20-12-10-19(11-13-20)25(30(27,28)21-8-4-3-5-9-21)17-22(26)24-16-18-7-6-14-23-15-18/h3-15H,2,16-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHLMKZTSUVUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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